![molecular formula C13H21NO B1527486 [4-Methyl-2-(pentyloxy)phenyl]methanamine CAS No. 1250130-58-5](/img/structure/B1527486.png)
[4-Methyl-2-(pentyloxy)phenyl]methanamine
Descripción general
Descripción
“[4-Methyl-2-(pentyloxy)phenyl]methanamine” is a chemical compound with the molecular formula C13H21NO . Its molecular weight is 207.31 . It is available from suppliers such as Sigma-Aldrich .
Molecular Structure Analysis
The InChI code for “[4-Methyl-2-(pentyloxy)phenyl]methanamine” is 1S/C13H21NO/c1-3-4-5-8-15-13-9-11(2)6-7-12(13)10-14/h6-7,9H,3-5,8,10,14H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“[4-Methyl-2-(pentyloxy)phenyl]methanamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Early Drug Discovery
This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to researchers in the early stages of drug discovery . It’s used for initial screening in pharmacological studies to determine its interaction with biological targets, which is a critical step in the development of new medications.
Material Science Research
Due to its unique chemical structure, [4-Methyl-2-(pentyloxy)phenyl]methanamine may be used in material science research to synthesize novel materials with potential applications in electronics, coatings, and nanotechnology .
Chemical Synthesis
Researchers utilize this compound in chemical synthesis as a building block to create more complex molecules. Its reactivity and stability under various conditions make it a valuable asset in synthetic chemistry labs .
Chromatography
In chromatography, [4-Methyl-2-(pentyloxy)phenyl]methanamine could be used as a standard or reference compound due to its distinct chemical properties, aiding in the identification and quantification of substances in complex mixtures .
Analytical Research
The compound’s unique structure allows it to serve as a reference in analytical research, helping to develop new methods for substance detection and analysis in various fields, including environmental and forensic science .
Life Science Applications
In life sciences, [4-Methyl-2-(pentyloxy)phenyl]methanamine may be used in molecular biology experiments, possibly as a reagent or a component in assay development to study biological processes and disease mechanisms .
Safety And Hazards
The compound is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
(4-methyl-2-pentoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-8-15-13-9-11(2)6-7-12(13)10-14/h6-7,9H,3-5,8,10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUWGUTWNGVAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-2-(pentyloxy)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




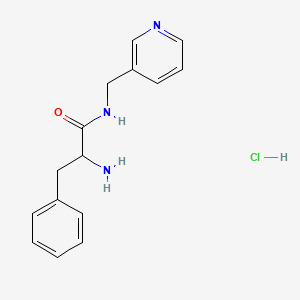


![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
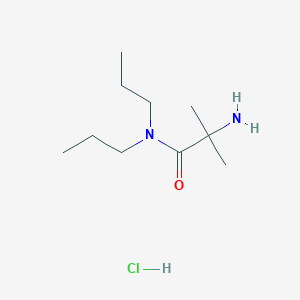

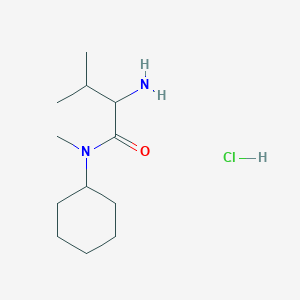
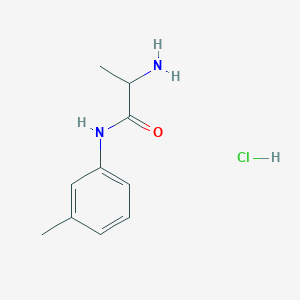


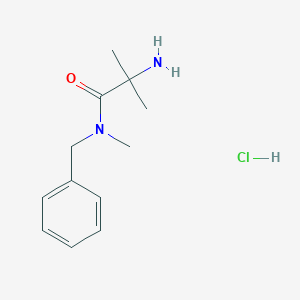

![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)